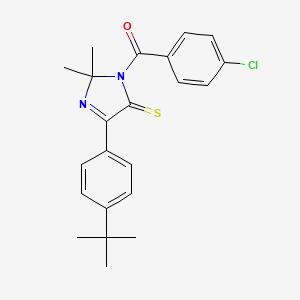
5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.95. The purity is usually 95%.
BenchChem offers high-quality 5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitors of Enzymes
Compounds derived from 2,6-di-tert-butylphenol, including those related to the specified chemical structure, have been evaluated for their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes. These compounds have shown varying degrees of selectivity towards these enzymes, and some are orally active in anti-inflammatory models. This highlights their potential for therapeutic applications in inflammation-related conditions (Unangst et al., 1994).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of imidazol-2-ones and their thione counterparts has provided insights into their chemical properties and potential applications. These compounds have been synthesized through alkylation reactions and explored for further chemical modifications, suggesting their versatility in chemical synthesis and potential for diverse applications (Loksha et al., 2003).
Chemosensors for Ion Detection
Imidazole derivatives have been designed as reversible luminescent sensors for the detection of cyanide and mercury ions. These sensors exhibit specificity towards CN- ions, leading to quenching of fluorescence and demonstrating potential applications in environmental monitoring and safety (Emandi et al., 2018).
Electrocatalytic Applications
The electrochemical behavior of imidazoline-5-thiones, including substituted derivatives, has been examined, revealing mechanisms for both reduction and oxidation processes. This suggests potential applications in electrocatalysis and the development of electrochemical sensors (Gürtler & Saus, 1984).
Magnetic and Luminescent Properties
Research into the magnetic and luminescent properties of metal-organic frameworks (MOFs) derived from imidazole linkers has shown that these materials exhibit dual functional properties. This opens up possibilities for their use in data security protection, highlighting the compound's potential in developing smart luminescent materials (Song et al., 2016).
properties
IUPAC Name |
[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-21(2,3)16-10-6-14(7-11-16)18-20(27)25(22(4,5)24-18)19(26)15-8-12-17(23)13-9-15/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXOCWIFMNRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

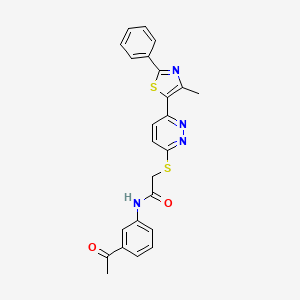
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)
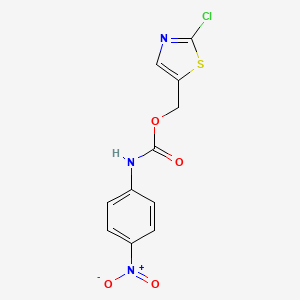

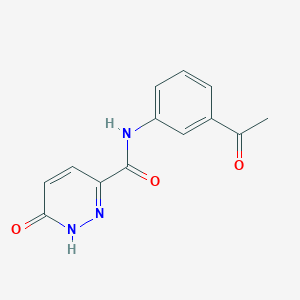
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)

![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)
![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)
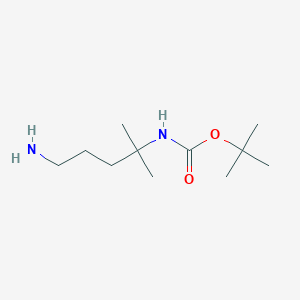
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)
